molecular formula C12H8ClN3 B12278753 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine CAS No. 928319-37-3

2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine

Cat. No.: B12278753
CAS No.: 928319-37-3
M. Wt: 229.66 g/mol
InChI Key: XMKDGQKMYZJLHM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features an imidazo[1,2-A]pyrazine core substituted with a 4-chlorophenyl group. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to induce clustering of viral nucleoproteins, preventing their nuclear accumulation and thereby inhibiting viral replication . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

CAS No.

928319-37-3

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H8ClN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H

InChI Key

XMKDGQKMYZJLHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Cl

Origin of Product

United States

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